molecular formula C15H12O6 B8255228 1,5-Dihydroxy-6,7-dimethoxyxanthone CAS No. 38710-31-5

1,5-Dihydroxy-6,7-dimethoxyxanthone

Cat. No. B8255228
CAS RN: 38710-31-5
M. Wt: 288.25 g/mol
InChI Key: HJFHTGGYJGLTDE-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-6,7-dimethoxyxanthone is a natural product found in Hypericum chinense . It is used for research related to life sciences .


Synthesis Analysis

The synthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds . The structures of 1,5-dihydroxy-3-methoxy-6-O-primeverosyl xanthone and 8-hydroxy-3,5-dimethoxy-1-O-primeverosyl xanthone, which are new derivatives in the plant kingdom, were confirmed by their spectral data .


Molecular Structure Analysis

The molecular formula of 1,5-Dihydroxy-6,7-dimethoxyxanthone is C15H12O6 . Its molecular weight is 288.25 .


Chemical Reactions Analysis

The chemical reactions of xanthones are determined by their structure, and different substitutions might result in variable bioactivity . For example, compound 5 with a free hydroxyl group at position 7 possessed much stronger activity than its analog 9, whose 2-OH binds the nearby 1-OCH3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Dihydroxy-6,7-dimethoxyxanthone can be found on ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

Scientific Research Applications

  • Microbial Biotransformation :

    • 1,5-Dihydroxy-6,7-dimethoxyxanthone has been observed as a product of microbial biotransformation by fungi like Trichothecium roseum and Paecilomyces marquandii. These transformations involve processes like O-demethylation, hydroxylation, and sulfation of xanthone derivatives, demonstrating the compound's role in microbial metabolism (Yuan et al., 2006).
  • Chemical Composition of Medicinal Plants :

    • Xanthones, including variants like 1,5-Dihydroxy-6,7-dimethoxyxanthone, are identified in medicinal plants like Hypericum chinense. They are important for understanding the chemical composition and potential therapeutic uses of these plants (Tanaka & Takaishi, 2006).
  • Anti-Tumor Activity :

    • Research on xanthones isolated from plants like Securidaca inappendiculata indicates that they possess anti-tumor activity. The structure-activity relationship analysis suggests that the position and number of hydroxyl and methoxyl groups, as found in 1,5-Dihydroxy-6,7-dimethoxyxanthone, can significantly impact their anti-tumor properties (Zuo et al., 2014).
  • Anti-HIV Properties :

    • Certain xanthones, including 1,5-Dihydroxy-6,7-dimethoxyxanthone, have been identified in plants like Cratoxylum arborescens and shown to possess anti-HIV-1 activities. This demonstrates their potential in developing anti-HIV therapeutics (Reutrakul et al., 2006).
  • Analytical Chemistry Applications :

    • The compound has been used in studies like micellar electrokinetic capillary chromatography, demonstrating its utility in analytical chemistry for the separation and analysis of bioactive compounds (Cheng et al., 2010).
  • Vibrational Analysis and NMR Properties :

    • Studies involving ab initio and DFT calculations, focusing on compounds like 1,5-Dihydroxy-6,7-dimethoxyxanthone, provide insights into their NMR and vibrational spectra. This is crucial for understanding their chemical properties and potential applications (Gonçalves et al., 2005).
  • Vasorelaxant Effects :

    • Research indicates that 1,5-Dihydroxy-6,7-dimethoxyxanthone can have vasorelaxant effects, suggesting its potential in cardiovascular therapies. This compound affects potassium channels and alters intracellular calcium, influencing vascular relaxation (Wang et al., 2008).

Mechanism of Action

Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera, with the majority found in the Gentianaceae, Polygalaceae, and Clusiaceae . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .

Safety and Hazards

For safety, risk, hazard and MSDS of 1,5-Dihydroxy-6,7-dimethoxyxanthone, you can refer to ChemicalBook .

properties

IUPAC Name

1,5-dihydroxy-6,7-dimethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-10-6-7-12(17)11-8(16)4-3-5-9(11)21-14(7)13(18)15(10)20-2/h3-6,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFHTGGYJGLTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256384
Record name 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydroxy-6,7-dimethoxyxanthone

CAS RN

38710-31-5
Record name 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38710-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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